molecular formula C8H14O3S B14378336 2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone CAS No. 90113-76-1

2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone

Katalognummer: B14378336
CAS-Nummer: 90113-76-1
Molekulargewicht: 190.26 g/mol
InChI-Schlüssel: FCGVSGJMPAIUKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone is an organic compound with a unique structure that includes a cyclopentanone ring substituted with two methyl groups and a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethylcyclopentanone with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted cyclopentanones, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dimethylcyclopentanone: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    2,5-Dimethyl-2-cyclopentenone: Contains a different ring structure, leading to different chemical properties and reactivity.

    2,5-Dimethylcyclopentanone: Similar structure but without the sulfonyl group, affecting its chemical behavior.

Uniqueness

2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

90113-76-1

Molekularformel

C8H14O3S

Molekulargewicht

190.26 g/mol

IUPAC-Name

2,2-dimethyl-5-methylsulfonylcyclopentan-1-one

InChI

InChI=1S/C8H14O3S/c1-8(2)5-4-6(7(8)9)12(3,10)11/h6H,4-5H2,1-3H3

InChI-Schlüssel

FCGVSGJMPAIUKM-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(C1=O)S(=O)(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.